
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphonothioic acid group, a phenyl group, a butyl group, and a nitrophenyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester typically involves the reaction of phenylphosphonothioic acid with butyl alcohol and 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonothioic acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Applications De Recherche Scientifique
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a prodrug.
Industry: Employed in the development of pesticides and herbicides due to its reactivity and effectiveness against certain pests.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential functional groups. The pathways involved may include the disruption of metabolic processes or the inhibition of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar structure but with an ethyl group instead of a butyl group.
Phosphonothioic acid, phenyl-, O-methyl O-(4-nitrophenyl) ester: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester is unique due to the presence of the butyl group, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
122608-35-9 |
|---|---|
Formule moléculaire |
C16H18NO4PS |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
butan-2-yloxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H18NO4PS/c1-3-13(2)20-22(23,16-7-5-4-6-8-16)21-15-11-9-14(10-12-15)17(18)19/h4-13H,3H2,1-2H3 |
Clé InChI |
AKUOMIUAXZCKHS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
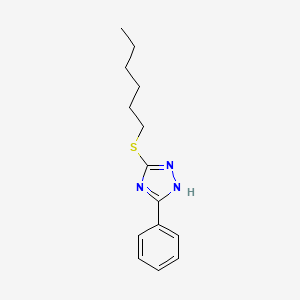
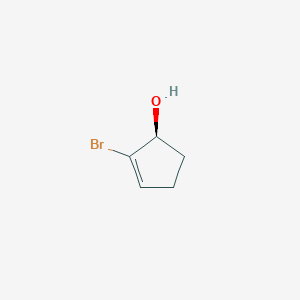
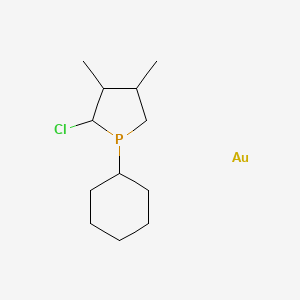
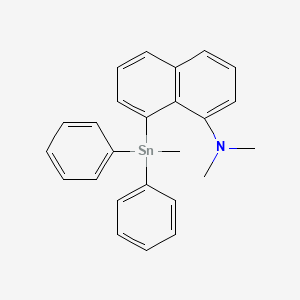
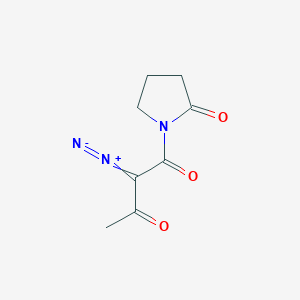
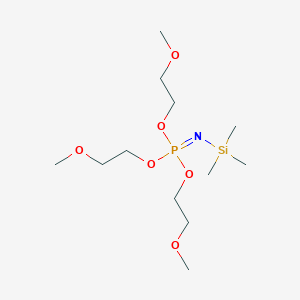

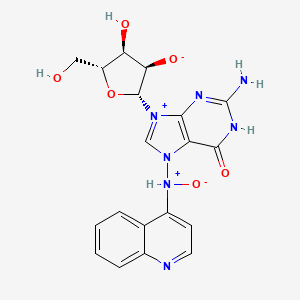
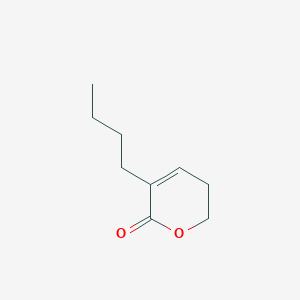
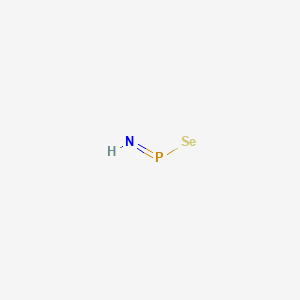
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)
